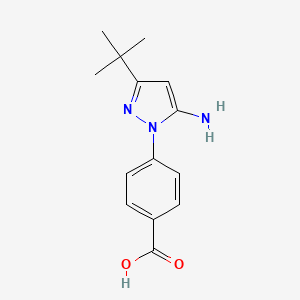
4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid
Cat. No. B1268788
Key on ui cas rn:
869663-56-9
M. Wt: 259.3 g/mol
InChI Key: HPBNFHMSOYVHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08207166B2
Procedure details


A mixture of 4,4-dimethyl-3-oxo-pentanenitrile (4.52 g, 36.15 mmol), 4-hydrazinobenzoic acid (5.00 g, 32.86 mmol), and acetic acid (2 mL) in EtOH/THF (1:1) was refluxed for 16 h. After cooling, the solvent was concentrated at reduced pressure, and the crude was re-dissolved in EtOAc. The organic layer was washed with aqueous saturated Na2CO3 solution and brine, dried over MgSO4, filtered, and concentrated to half its volume. The resulting residue was filtered, and the solids were washed with cold EtOAc and dried under high vacuum to afford the title compound as a white solid (8.4 g, 99%). 1H-NMR (DMSO-d6) δ 12.91 (s, 1H), 7.99 (d, J=6.0 Hz, 2H), 7.75 (d, J=9.0 Hz, 2H), 5.42 (s, 1H), 5.39 (s, 2H), 1.21 (s, 9H); MS LC-MS [M+H]+=260, RT=1.83 min.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([CH3:8])[C:3](=O)[CH2:4][C:5]#[N:6].[NH:10]([C:12]1[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][CH:13]=1)[NH2:11].C(O)(=O)C>CCO.C1COCC1>[NH2:6][C:5]1[N:10]([C:12]2[CH:13]=[CH:14][C:15]([C:16]([OH:18])=[O:17])=[CH:19][CH:20]=2)[N:11]=[C:3]([C:2]([CH3:9])([CH3:8])[CH3:1])[CH:4]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.52 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(CC#N)=O)(C)C
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(N)C1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
EtOH THF
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCO.C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 16 h
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solvent was concentrated at reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the crude was re-dissolved in EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with aqueous saturated Na2CO3 solution and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to half its volume
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting residue was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solids were washed with cold EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=NN1C1=CC=C(C(=O)O)C=C1)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.4 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

